molecular formula C18H26N4O23P4 B1208481 Diquafosol CAS No. 59985-21-6

Diquafosol

Número de catálogo B1208481
Número CAS: 59985-21-6
Peso molecular: 790.3 g/mol
Clave InChI: NMLMACJWHPHKGR-NCOIDOBVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diquafosol, also known by the trade name Diquas, is a pharmaceutical drug used for the treatment of dry eye disease . It was approved for use in Japan in 2010 . It is formulated as a 3% ophthalmic solution of the tetrasodium salt .


Synthesis Analysis

The synthesis of Diquafosol involves loading onto an anion exchange resin, collecting effluent, controlling temperature to be less than or equal to 50 ℃, concentrating under reduced pressure until no liquid is distilled out, adding 6.5L deionized water for redissolving, and freeze-drying to obtain 1.3kg of Diquafosol sodium white solid with a yield of about 74% .


Molecular Structure Analysis

The molecular formula of Diquafosol is C18H26N4O23P4 . The molecular weight is 790.31 .


Chemical Reactions Analysis

Diquafosol acts on the P2Y2 receptors on the conjunctival epithelium and goblet cell membranes, thereby increasing intracellular Ca ion concentration promoting water and mucin secretion .


Physical And Chemical Properties Analysis

Diquafosol has a molecular weight of 790.31 and a molecular formula of C18H26N4O23P4 . It is soluble in water at 90 mg/mL .

Aplicaciones Científicas De Investigación

Corneal Barrier Function Enhancement

Diquafosol acts as a P2Y2 receptor agonist , improving fluid transport, mucin secretion, and lipid production. These mechanisms enhance the quantity and quality of tear film , benefiting patients with DED .

Subjective Symptom Improvement

An exploratory trial found that 3% diquafosol led to significant improvements in subjective symptoms and tear film breakup time .

Corneal Epithelial Resistance

In rat models, diquafosol increased tear fluid secretion and corneal epithelial resistance , indicating its potential for maintaining corneal health .

Comparison with Sodium Hyaluronate

Diquafosol exhibited effects similar to and superior to those of sodium hyaluronate in treating adults with dry eyes. Real-world clinical practices also support its efficacy and safety, even in children .

Future Research

While these findings are promising, further randomized controlled trials with larger sample sizes are needed to explore diquafosol’s efficacy and limitations across different clinical types of DED .

Safety And Hazards

Diquafosol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

DE-089C is a new long-acting formulation of Diquafosol ophthalmic solution, which was developed by Santen Pharmaceutical Co., Ltd., for dry eye treatment administered three times daily. A randomized, multicenter, double-masked, placebo-controlled, parallel-group phase 3 study of DE-089C was conducted in Japan .

Propiedades

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O23P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208689
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name P1,P4-Bis(5'-uridyl) tetraphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Diquafosol

CAS RN

59985-21-6
Record name Diquafosol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59985-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diquafosol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diquafosol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIQUAFOSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diquafosol
Reactant of Route 2
Reactant of Route 2
Diquafosol
Reactant of Route 3
Reactant of Route 3
Diquafosol
Reactant of Route 4
Reactant of Route 4
Diquafosol
Reactant of Route 5
Diquafosol
Reactant of Route 6
Diquafosol

Q & A

Q1: What is the primary mechanism of action of diquafosol?

A1: Diquafosol functions as a P2Y2 receptor agonist. [, ] It binds to and activates P2Y2 receptors found on the surface of the eye and inner eyelids. []

Q2: What are the downstream effects of diquafosol binding to P2Y2 receptors?

A2: Activation of P2Y2 receptors by diquafosol stimulates fluid and mucin secretion on the ocular surface. [] This leads to the release of essential components of the tear film, including salt, water, mucin, and other elements. [] The result is enhanced hydration of the eye's surface. []

Q3: Does diquafosol influence mucin production beyond stimulating secretion?

A3: Yes, research indicates that diquafosol can enhance the expression of both secretory and membrane-associated mucins. Studies on human conjunctival epithelial cells (HCECs) demonstrate that diquafosol treatment leads to increased MUC5AC secretion and gene expression, as well as increased mRNA levels of MUC1 and MUC16. []

Q4: What role does the ERK pathway play in the effects of diquafosol?

A4: Evidence suggests that diquafosol's impact on mucin expression is mediated by the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that diquafosol treatment activates ERK signaling in HCECs. [] Inhibiting ERK signaling with PD98059 significantly reduces the diquafosol-induced increase in MUC1, MUC16, and MUC5AC expression. []

Q5: Does diquafosol impact chloride ion transport in the conjunctiva?

A5: Yes, research in rabbit conjunctiva indicates that diquafosol stimulates net chloride ion secretion from the serosal to the mucosal side. This effect is dose-dependent and occurs via the stimulation of P2Y2 receptors. []

Q6: What is the molecular formula and weight of diquafosol?

A6: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of diquafosol. Further investigation into chemical databases or the manufacturer's information would be required.

Q7: Is there any spectroscopic data available for diquafosol?

A7: The provided research excerpts do not include spectroscopic data for diquafosol. To obtain this information, a review of specialized chemical databases or direct contact with the manufacturer would be necessary.

Q8: Are there studies on the material compatibility and stability of diquafosol in different conditions? Does it possess any catalytic properties?

A8: The provided research focuses primarily on the therapeutic applications of diquafosol in ophthalmology. Information about its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these research excerpts.

Q9: What is known about the structure-activity relationship (SAR) of diquafosol?

A10: While the research excerpts don't delve into specific SAR studies, it is understood that diquafosol, being a uridine nucleotide analog, derives its activity from its structural resemblance to endogenous P2Y2 receptor agonists like uridine 5'-triphosphate. [] Further research into modifications of the diquafosol structure could potentially enhance its potency, selectivity, and duration of action.

Q10: Is there information about the SHE (Safety, Health, and Environment) regulations concerning diquafosol in the provided research?

A10: The provided research excerpts primarily focus on the clinical aspects and efficacy of diquafosol in treating dry eye disease. There isn't specific mention or discussion of SHE regulations related to this compound. It's important to note that compliance with SHE regulations is paramount during all stages of drug development and manufacturing, and relevant guidelines should be consulted and adhered to.

Q11: What is the pharmacokinetic profile of diquafosol?

A11: Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) specific to diquafosol are not presented within these research excerpts.

Q12: What is the in vivo efficacy of diquafosol in treating dry eye disease?

A14: Diquafosol has demonstrated efficacy in treating dry eye disease in both animal models and human clinical trials. [, , ] In preclinical studies, diquafosol effectively increased tear MUC5AC concentration and improved tear film stability in normal and keratoconjunctivitis sicca (KCS) rat models. []

Q13: Are there known cases of resistance developing to diquafosol treatment?

A13: The development of resistance to diquafosol is not specifically addressed in the provided research excerpts. Long-term studies would be necessary to assess the potential emergence of resistance mechanisms.

Q14: What drug delivery strategies have been explored for diquafosol?

A17: Beyond its topical application as an ophthalmic solution, one study investigated the potential of silicone hydrogel contact lenses for sustained diquafosol delivery. [] This approach aimed to prolong the drug's residence time on the ocular surface and enhance its therapeutic effect.

Q15: Is there information available regarding the environmental impact and degradation of diquafosol? What about its dissolution and solubility properties?

A15: The provided research excerpts primarily focus on the clinical applications of diquafosol. Information regarding its environmental impact, degradation pathways, dissolution, and solubility properties is not discussed within these research papers.

Q16: Does diquafosol elicit any immunogenic or immunological responses?

A16: The provided research excerpts do not provide information regarding the immunogenicity or potential immunological responses associated with diquafosol.

Q17: Are there known interactions between diquafosol and drug transporters or drug-metabolizing enzymes?

A17: The research excerpts do not delve into the specifics of diquafosol's interactions with drug transporters or metabolizing enzymes. Further research is needed to understand its potential for interactions with other medications.

Q18: What is known about the biocompatibility and biodegradability of diquafosol?

A18: The research excerpts primarily focus on the clinical application and efficacy of diquafosol for treating dry eye disease. Information regarding its biocompatibility and biodegradability is not discussed in these excerpts.

Q19: Are there alternative treatments available for dry eye disease, and how does diquafosol compare in terms of performance, cost, and impact?

A25: Yes, several alternative treatments are available for dry eye disease, including artificial tears, lubricating ointments, punctal plugs, and anti-inflammatory medications. [, , , ] Diquafosol offers a unique mechanism of action by directly stimulating tear production. [] The choice of treatment depends on the underlying cause and severity of dry eye. Cost and patient preference are also important considerations.

Q20: What are some of the key research tools and resources used in studying diquafosol?

A20: Researchers studying diquafosol employ various tools and techniques, including:

  • Animal models: Rodent models, such as those with induced keratoconjunctivitis sicca, are valuable for investigating the mechanisms of dry eye and evaluating the efficacy of potential treatments like diquafosol. []
  • Cell culture: Human corneal and conjunctival epithelial cells are used to study the effects of diquafosol at the cellular level, including its impact on mucin production and inflammatory pathways. []
  • Clinical trials: Well-designed clinical trials are essential for evaluating the safety and efficacy of diquafosol in human patients with dry eye disease. [, , ]
  • Tear film analysis: Techniques like tear film break-up time (TBUT) measurement, Schirmer testing, and tear osmolarity assessment provide insights into tear film dynamics and the impact of diquafosol on tear film stability. [, , ]

Q21: What are some historical milestones in the development and understanding of diquafosol as a treatment for dry eye disease?

A21: While the provided excerpts don't provide a comprehensive historical account, key milestones related to diquafosol's development include:

  • Initial development: Diquafosol was initially developed at the University of North Carolina. []
  • Focus on P2Y2 receptor agonism: Research identified diquafosol's mechanism of action as a P2Y2 receptor agonist, offering a novel approach to dry eye treatment by stimulating tear secretion. [, ]
  • Clinical trials and regulatory approval: Numerous clinical trials evaluating the efficacy and safety of diquafosol for dry eye disease were conducted. [, , ] Based on these trials, diquafosol received regulatory approval for the treatment of dry eye in several countries, including Japan and South Korea. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.